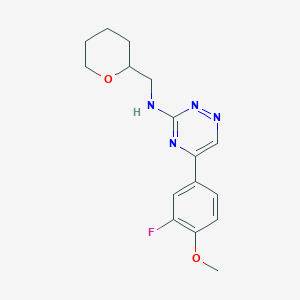
4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol is an organic compound with a complex structure that includes a nitrophenyl group, a triple bond, and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of a nitrophenylacetylene derivative followed by hydroxylation. The reaction conditions often require the use of strong bases like sodium hydride (NaH) and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or ruthenium complexes may be employed to improve the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-dione.
Reduction: Formation of 4-Methyl-1-(3-aminophenyl)pent-2-yne-1,4-diol.
Substitution: Formation of various substituted nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-1-(4-nitrophenyl)pent-2-yne-1,4-diol
- 4-Methyl-1-(2-nitrophenyl)pent-2-yne-1,4-diol
- 4-Methyl-1-(3-aminophenyl)pent-2-yne-1,4-diol
Uniqueness
4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2,15)7-6-11(14)9-4-3-5-10(8-9)13(16)17/h3-5,8,11,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHOBUEIOXYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC(=CC=C1)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(diethylamino)-3-[5-[[(1-ethylimidazol-2-yl)methyl-methylamino]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B5970879.png)
![2-METHOXY-4-({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)PHENYL METHYL ETHER](/img/structure/B5970880.png)
![7-(2-hydroxyethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5970889.png)


![ETHYL 3-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B5970904.png)
![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-ol](/img/structure/B5970905.png)

![7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970914.png)
![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5970930.png)
![2-[4-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenyl]-5-fluoro-4-methyl-1H-pyrimidin-6-one](/img/structure/B5970934.png)
![N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B5970937.png)
![3-(benzyloxy)-1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5970943.png)
